molecular formula C10H9BrO4 B2664558 Dimethyl 4-bromoisophthalate CAS No. 28730-78-1

Dimethyl 4-bromoisophthalate

Cat. No.: B2664558
CAS No.: 28730-78-1
M. Wt: 273.082
InChI Key: ADXCABFZLVXCNW-UHFFFAOYSA-N
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Description

Dimethyl 4-bromoisophthalate is an organic compound with the molecular formula C10H9BrO4. It is a derivative of isophthalic acid, where two methyl ester groups and a bromine atom are attached to the benzene ring. This compound is widely used in organic synthesis and serves as a building block for various chemical reactions .

Scientific Research Applications

Dimethyl 4-bromoisophthalate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 4-bromoisophthalate is typically synthesized through the bromination of dimethyl isophthalate. The reaction involves the use of bromine or a brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4-bromoisophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Substituted isophthalates.

    Reduction: Dimethyl 4-hydroxyisophthalate.

    Oxidation: 4-bromoisophthalic acid.

Mechanism of Action

The mechanism of action of dimethyl 4-bromoisophthalate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of various functional groups. The ester groups can undergo hydrolysis or reduction, leading to the formation of different derivatives. These reactions are facilitated by the electronic properties of the benzene ring and the substituents attached to it .

Comparison with Similar Compounds

Uniqueness: Dimethyl 4-bromoisophthalate is unique due to the specific positioning of the bromine atom, which enhances its reactivity and versatility in organic synthesis. This makes it a valuable intermediate in the preparation of various chemical compounds .

Properties

IUPAC Name

dimethyl 4-bromobenzene-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXCABFZLVXCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-bromoisophthalic acid 201 (10 g, 40.8 mmol) in methanol (150 mL) was added concentrated sulfuric acid (3.5 mL). The solution mixture was heated at reflux temperature for 24 hours. After the reaction was complete, the methanol solvent was removed under reduced pressure. The residue was made basic with saturated sodium bicarbonate (NaHCO3). The solution was extracted with ethyl acetate. The extract was washed with water and dried over sodium sulfate (Na2SO4). Removal of solvent gave oil, which solidified at ambient temperature. The solid was titurated twice with 20 mL of methanol and hexane (1:3) to give 8 g (90%) of 4-bromoisophthalic acid dimethyl ester 202: 1H NMR (400 MHz, CDCl3) δ 3.93 (s, 3H), 3.93 (s, 3H), 7.74 (d, J=8 Hz, 1H), 7.95 (dd, J=2 Hz, J=8 Hz, 1H), 8.43 (d, J=2 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

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